4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Description

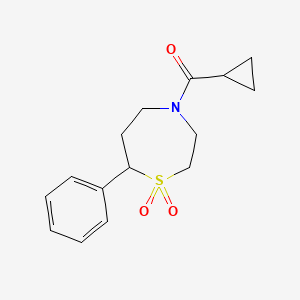

4-cyclopropanecarbonyl-7-phenyl-1λ⁶,4-thiazepane-1,1-dione is a synthetic organic compound featuring a seven-membered thiazepane ring fused with a 1,1-dione moiety. The molecule is substituted at the 4-position with a cyclopropanecarbonyl group and at the 7-position with a phenyl group.

Properties

IUPAC Name |

cyclopropyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c17-15(13-6-7-13)16-9-8-14(20(18,19)11-10-16)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAXGWDWXWKUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is the cyclization of appropriately substituted amino acids or their derivatives under acidic or basic conditions. The cyclopropanecarbonyl group can be introduced through cyclopropanation reactions, often using diazo compounds and metal catalysts.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen functionalities.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: In the medical field, this compound could be investigated for its therapeutic properties. It may exhibit activity against various diseases or conditions, making it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Substituent Analysis

*Calculated based on molecular formula.

Key Observations

Substituent Diversity: The cyclopropanecarbonyl group in the target compound introduces a strained three-membered ring, which may enhance conformational rigidity and influence binding interactions in biological systems. BF37481 () features a fluorinated propenoyl group, which increases molecular weight and introduces electronegative fluorine atoms. The α,β-unsaturated ketone could participate in Michael addition reactions or act as a hydrogen-bond acceptor . BI99842 () incorporates a sulfonyl group with chloro and methoxy substituents.

BF37481 (391.43 g/mol) and BI99842 (429.94 g/mol) exhibit higher molecular weights due to their extended substituents. The difluorophenyl group in BF37481 may improve membrane permeability, while the sulfonyl group in BI99842 could enhance solubility in aqueous environments.

The cyclopropane ring’s inherent strain may lead to unique electronic interactions, such as hyperconjugation, which are absent in the other analogs.

Research Implications

While biological activity data are unavailable in the provided evidence, structural comparisons suggest that substituent modifications significantly alter the properties of thiazepane-dione derivatives:

- Cyclopropanecarbonyl : Prioritized for studies requiring compact, rigid scaffolds.

- Fluorinated propenoyl (BF37481): Suitable for probing electronic effects or targeting fluorophile-binding proteins.

- Sulfonyl-chloro-methoxy (BI99842) : Ideal for investigating polar interactions or metabolic pathways influenced by sulfonyl groups.

Further research should explore synthesis routes (e.g., methods in ) and structure-activity relationships to validate these hypotheses.

Biological Activity

4-Cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H17N3O2S

- Molecular Weight : 319.39 g/mol

- CAS Number : 2034334-59-1

The compound exhibits biological activity primarily through its interaction with various biological targets. The thiazepane ring structure is known to influence its pharmacological properties, potentially acting as an inhibitor or modulator of specific enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and the inhibition of tumor growth.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of the compound against various pathogens. The results showed:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : Ranged from 15 to 30 µg/mL for different strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Case Study 2: Anticancer Activity

In a controlled laboratory setting, the compound was tested on various cancer cell lines including breast and lung cancer. The findings indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- IC50 Values :

- MCF-7: 25 µM

- A549: 30 µM

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.